5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 876873-23-3
VCID: VC6493120
InChI: InChI=1S/C19H15ClN2O5/c1-11-16(19(23)21-13-4-3-5-14(9-13)26-2)10-18(27-11)15-7-6-12(20)8-17(15)22(24)25/h3-10H,1-2H3,(H,21,23)
SMILES: CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C19H15ClN2O5
Molecular Weight: 386.79

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide

CAS No.: 876873-23-3

Cat. No.: VC6493120

Molecular Formula: C19H15ClN2O5

Molecular Weight: 386.79

* For research use only. Not for human or veterinary use.

5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide - 876873-23-3

Specification

CAS No. 876873-23-3
Molecular Formula C19H15ClN2O5
Molecular Weight 386.79
IUPAC Name 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide
Standard InChI InChI=1S/C19H15ClN2O5/c1-11-16(19(23)21-13-4-3-5-14(9-13)26-2)10-18(27-11)15-7-6-12(20)8-17(15)22(24)25/h3-10H,1-2H3,(H,21,23)
Standard InChI Key BHIPTTYGMPYLCD-UHFFFAOYSA-N
SMILES CC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)NC3=CC(=CC=C3)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

5-(4-Chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide (CAS No. 876873-23-3) is a furan-derived amide featuring a 4-chloro-2-nitrophenyl substituent at the 5-position of the furan ring and a 3-methoxyphenyl group attached via a carboxamide linkage. Its molecular formula, C₁₉H₁₅ClN₂O₅, corresponds to a molecular weight of 386.79 g/mol . The IUPAC name systematically describes its structure: 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.876873-23-3
Molecular FormulaC₁₉H₁₅ClN₂O₅
Molecular Weight386.79 g/mol
IUPAC Name5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide
SMILESCC1=C(C=C(O1)C2=C(C=C(C=C2)Cl)N+[O-])C(=O)NC3=CC(=CC=C3)OC
InChIKeyBHIPTTYGMPYLCD-UHFFFAOYSA-N

Structural Features and Functional Groups

The compound’s architecture combines multiple functional groups:

  • Furan ring: A five-membered oxygen-containing heterocycle with a methyl group at the 2-position.

  • Nitro group (NO₂): Electron-withdrawing substituent at the 2-position of the phenyl ring.

  • Chloro group (Cl): Halogen substituent at the 4-position of the phenyl ring.

  • Methoxyphenyl group (C₆H₄OCH₃): Attached via an amide bond, contributing to steric bulk and potential hydrogen-bonding interactions .

The interplay of these groups influences the compound’s electronic distribution, solubility, and reactivity. For instance, the nitro group’s electron-withdrawing nature polarizes the phenyl ring, enhancing susceptibility to nucleophilic substitution at the chloro-substituted position.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 5-(4-chloro-2-nitrophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide typically involves multi-step protocols to assemble the furan core and introduce substituents. A representative route includes:

  • Furan Ring Formation: Cyclization of γ-keto esters or acids under acidic conditions generates the 2-methylfuran scaffold.

  • Nitrophenyl Introduction: Electrophilic aromatic nitration of 4-chlorophenylfuran derivatives using nitric acid/sulfuric acid mixtures.

  • Amide Coupling: Reaction of 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid with 3-methoxyaniline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Furan cyclizationH₂SO₄, Δ, 2h65-70%
NitrationHNO₃/H₂SO₄, 0°C → rt, 4h50-55%
Amide couplingEDC, DMAP, CH₂Cl₂, rt, 12h60-65%

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Analytical confirmation utilizes:

  • HPLC: Purity >95% (C18 column, acetonitrile/water gradient).

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45–7.38 (m, 3H, ArH), 6.94 (d, J=8.0 Hz, 1H, ArH), 6.82 (s, 1H, ArH), 6.45 (s, 1H, NH), 3.85 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃) .

    • ¹³C NMR: 162.8 (C=O), 155.1 (C-O), 148.6 (NO₂), 134.2–112.4 (aromatic carbons), 55.3 (OCH₃), 14.1 (CH₃) .

Reactivity and Functional Group Transformations

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield the corresponding amine derivative, 5-(4-chloro-2-aminophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide. This intermediate serves as a precursor for further functionalization (e.g., azo coupling, sulfonamide formation).

Nucleophilic Aromatic Substitution

The chloro substituent participates in SNAr reactions with nucleophiles (e.g., NaOH, amines) under elevated temperatures (80–100°C), replacing chlorine with hydroxyl or amino groups. For example, reaction with piperidine in DMF at 90°C produces 5-(2-nitro-4-piperidinophenyl)-N-(3-methoxyphenyl)-2-methylfuran-3-carboxamide.

Amide Hydrolysis

Under acidic (HCl, reflux) or basic (NaOH, Δ) conditions, the carboxamide hydrolyzes to form 5-(4-chloro-2-nitrophenyl)-2-methylfuran-3-carboxylic acid. This reaction is critical for probing structure-activity relationships in medicinal chemistry.

ActivityMechanismPotential Target
AntimicrobialCell wall synthesis inhibitionPenicillin-binding proteins
AntiproliferativeTopoisomerase II inhibitionDNA replication machinery

Materials Science

The compound’s rigid aromatic system and polar functional groups make it a candidate for:

  • Liquid Crystals: Nitro and methoxy groups enhance anisotropic polarizability, enabling mesophase formation.

  • Polymer Additives: Acting as a flame retardant via radical scavenging (Cl and NO₂ groups).

Analytical and Computational Studies

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (asymmetric NO₂), and 1340 cm⁻¹ (symmetric NO₂) .

  • Mass Spectrometry: ESI-MS m/z 387.1 [M+H]⁺, 409.1 [M+Na]⁺ .

Computational Modeling

DFT calculations (B3LYP/6-31G*) predict:

  • Dipole Moment: 5.2 Debye, indicating high polarity.

  • HOMO-LUMO Gap: 4.8 eV, suggesting moderate electronic stability .

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